Cas no 1368356-30-2 (9-oxa-2-azaspiro5.5undecan-5-one)
9-oxa-2-azaspiro5.5undecan-5-one Chemical and Physical Properties
Names and Identifiers
-
- 9-oxa-2-azaspiro[5.5]undecan-5-one
- 1368356-30-2
- EN300-2007723
- 9-oxa-2-azaspiro5.5undecan-5-one
-
- MDL: MFCD22067408
- Inchi: 1S/C9H15NO2/c11-8-1-4-10-7-9(8)2-5-12-6-3-9/h10H,1-7H2
- InChI Key: YHLWGYWIHHPAPD-UHFFFAOYSA-N
- SMILES: O1CCC2(C(CCNC2)=O)CC1
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 38.3Ų
9-oxa-2-azaspiro5.5undecan-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007723-0.05g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 0.05g |
$1140.0 | 2023-09-16 | ||
| Enamine | EN300-2007723-0.1g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 0.1g |
$1195.0 | 2023-09-16 | ||
| Enamine | EN300-2007723-0.25g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 0.25g |
$1249.0 | 2023-09-16 | ||
| Enamine | EN300-2007723-0.5g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 0.5g |
$1302.0 | 2023-09-16 | ||
| Enamine | EN300-2007723-1.0g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 1.0g |
$1357.0 | 2023-07-10 | ||
| Enamine | EN300-2007723-2.5g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 2.5g |
$2660.0 | 2023-09-16 | ||
| Enamine | EN300-2007723-5.0g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 5.0g |
$3935.0 | 2023-07-10 | ||
| Enamine | EN300-2007723-10.0g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 10.0g |
$5837.0 | 2023-07-10 | ||
| Enamine | EN300-2007723-1g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-2007723-5g |
9-oxa-2-azaspiro[5.5]undecan-5-one |
1368356-30-2 | 5g |
$3935.0 | 2023-09-16 |
9-oxa-2-azaspiro5.5undecan-5-one Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 9-oxa-2-azaspiro5.5undecan-5-one
Research Brief on 9-oxa-2-azaspiro[5.5]undecan-5-one (CAS: 1368356-30-2): Recent Advances and Applications
The compound 9-oxa-2-azaspiro[5.5]undecan-5-one (CAS: 1368356-30-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the synthetic versatility of 9-oxa-2-azaspiro[5.5]undecan-5-one as a key intermediate in the development of novel bioactive compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing spirocyclic scaffolds for G protein-coupled receptor (GPCR) modulators, with particular efficacy in targeting neurological disorders. The spirocyclic core's conformational rigidity appears to enhance binding specificity while maintaining metabolic stability.
Structural-activity relationship (SAR) studies utilizing 1368356-30-2 have revealed promising pharmacological profiles. Research teams at several academic institutions have reported derivatives showing potent inhibitory activity against phosphodiesterase 4 (PDE4), with IC50 values in the low nanomolar range. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in inflammatory diseases and cognitive disorders.
From a synthetic chemistry perspective, novel catalytic asymmetric methods for constructing the 9-oxa-2-azaspiro[5.5]undecan-5-one scaffold have emerged. A 2024 study detailed an enantioselective organocatalytic approach achieving >95% ee, addressing previous challenges in stereocontrol. This methodological advancement, coupled with flow chemistry adaptations, has significantly improved the scalability of this important building block.
In drug discovery pipelines, several pharmaceutical companies have incorporated 1368356-30-2 derivatives as core structures in their development programs. Preclinical data presented at recent conferences indicate promising pharmacokinetic properties, including favorable blood-brain barrier penetration and oral bioavailability. These characteristics position the scaffold as particularly valuable for central nervous system (CNS) targeted therapies.
Ongoing research is exploring the application of 9-oxa-2-azaspiro[5.5]undecan-5-one in targeted protein degradation strategies. Early-stage investigations suggest its suitability as a warhead in proteolysis-targeting chimera (PROTAC) design, leveraging the spirocycle's three-dimensionality to enhance molecular recognition. This represents a potentially transformative application of the scaffold in next-generation therapeutic modalities.
As the understanding of 1368356-30-2's pharmacological potential continues to evolve, the compound stands at the forefront of spirocyclic chemistry in drug discovery. Future research directions likely will focus on expanding its therapeutic applications, optimizing synthetic routes for industrial-scale production, and further elucidating its structure-activity relationships across diverse biological targets.
1368356-30-2 (9-oxa-2-azaspiro5.5undecan-5-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)